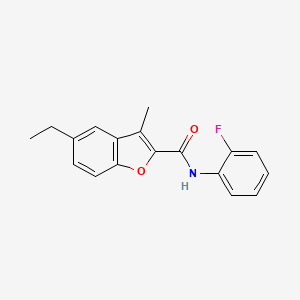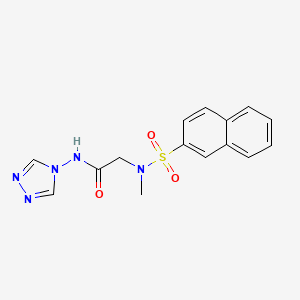
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as "BDBMC" and is a derivative of quinolinecarboxamide. In
作用機序
The exact mechanism of action of BDBMC is not fully understood. However, it has been suggested that BDBMC exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of certain enzymes that are required for cancer cell growth and proliferation. BDBMC's anti-inflammatory properties are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Finally, BDBMC's neuroprotective effects are thought to be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
BDBMC has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. BDBMC also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, BDBMC has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of using BDBMC in lab experiments is its potential therapeutic applications. BDBMC has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, which makes it a promising candidate for drug development. However, one of the limitations of using BDBMC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BDBMC. One area of research is to further investigate its potential therapeutic applications, particularly in cancer treatment. Another area of research is to study its mechanism of action in more detail. Finally, researchers could investigate the pharmacokinetics and toxicity of BDBMC to determine its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide or BDBMC is a chemical compound that has potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and neuroprotective properties, and has been extensively studied in the scientific community. Future research on BDBMC could lead to the development of new drugs for cancer treatment, inflammation, and neurodegenerative diseases.
合成法
The synthesis of BDBMC involves the reaction of 6-methyl-3,4-dihydroquinoline-1(2H)-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
科学的研究の応用
BDBMC has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. BDBMC has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, BDBMC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-15-13(9-12)3-2-8-20(15)18(21)19-14-5-7-16-17(10-14)23-11-22-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRZNBQXATFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)





![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)


![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)